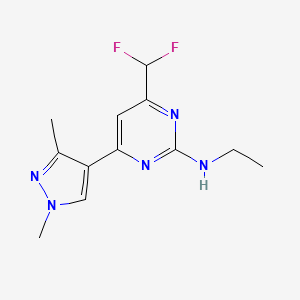![molecular formula C23H33NO3S B10936674 N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10936674.png)
N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide is a complex organic compound that features an adamantane core, a propyl chain, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with propyl bromide to form N-(1-adamantyl)propylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid structure that can enhance binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)acetamide
- N-(1-Adamantyl)propylamine
- 4-Methylbenzenesulfonamide
Uniqueness
N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide is unique due to the combination of the adamantane core and the sulfonyl group attached to a methylphenyl ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications in different fields.
This detailed article provides a comprehensive overview of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H33NO3S |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C23H33NO3S/c1-3-21(23-13-17-10-18(14-23)12-19(11-17)15-23)24-22(25)8-9-28(26,27)20-6-4-16(2)5-7-20/h4-7,17-19,21H,3,8-15H2,1-2H3,(H,24,25) |
InChI Key |
BDPTULUTAUIBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B10936593.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B10936600.png)
![3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936612.png)
![1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936614.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10936619.png)
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10936626.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10936638.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10936647.png)
![1-[3-(dimethylamino)propyl]-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10936653.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936659.png)

![(4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10936671.png)
